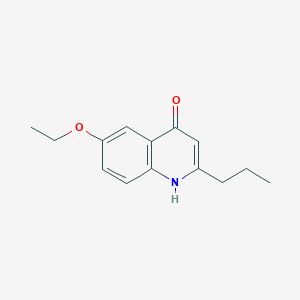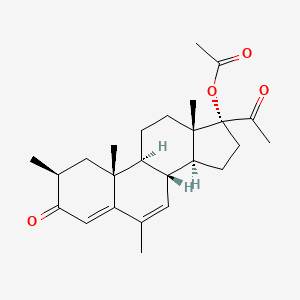
2beta,6-Dimethyl-3,20-dioxopregna-4,6-dien-17-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2( alpha / beta )-Methyl Megestrol Acetate (Mixture of Diastereomers) is a synthetic derivative of the naturally occurring hormone progesterone. It is a mixture of diastereomers, which are stereoisomers that are not mirror images of each other. This compound is primarily used in the medical field for its progestational and antineoplastic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2( alpha / beta )-Methyl Megestrol Acetate involves multiple steps, starting from the basic steroid structure. The key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.
Acetylation: Conversion of hydroxyl groups to acetate esters.
Methylation: Introduction of methyl groups at the alpha and beta positions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using batch or continuous flow reactors. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. Common reagents used in the synthesis include acetic anhydride, methyl iodide, and various catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
2( alpha / beta )-Methyl Megestrol Acetate undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Conversion of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction can revert them back to hydroxyl groups.
Wissenschaftliche Forschungsanwendungen
2( alpha / beta )-Methyl Megestrol Acetate has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the study of steroidal compounds.
Biology: Used in cell culture studies to investigate the effects of progestins on cell growth and differentiation.
Medicine: Used in clinical trials for the treatment of hormone-responsive cancers, such as breast and endometrial cancer.
Industry: Used in the formulation of pharmaceutical products, including oral contraceptives and hormone replacement therapies.
Wirkmechanismus
The mechanism of action of 2( alpha / beta )-Methyl Megestrol Acetate involves binding to progesterone receptors in target tissues. This binding activates the receptor, leading to changes in gene expression that result in the desired therapeutic effects. The compound also interacts with other molecular targets, such as the human pregnane X receptor, which plays a role in drug metabolism and transport .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Megestrol Acetate: A closely related compound with similar progestational and antineoplastic properties.
Hydroxyprogesterone Caproate: Another synthetic progestin used in hormone therapy.
Medroxyprogesterone Acetate: A synthetic progestin used in contraceptives and hormone replacement therapy.
Uniqueness
2( alpha / beta )-Methyl Megestrol Acetate is unique due to its specific stereochemistry, which can influence its biological activity and pharmacokinetics. The mixture of diastereomers can result in different therapeutic effects and side effect profiles compared to other similar compounds.
Eigenschaften
Molekularformel |
C25H34O4 |
|---|---|
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
[(2S,8R,9S,10R,13S,14S,17R)-17-acetyl-2,6,10,13-tetramethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C25H34O4/c1-14-11-18-19(23(5)13-15(2)22(28)12-21(14)23)7-9-24(6)20(18)8-10-25(24,16(3)26)29-17(4)27/h11-12,15,18-20H,7-10,13H2,1-6H3/t15-,18+,19-,20-,23+,24-,25-/m0/s1 |
InChI-Schlüssel |
AQMUMBCTNJGBGC-UFNWQTQJSA-N |
Isomerische SMILES |
C[C@H]1C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C=C(C2=CC1=O)C)CC[C@@]4(C(=O)C)OC(=O)C)C)C |
Kanonische SMILES |
CC1CC2(C3CCC4(C(C3C=C(C2=CC1=O)C)CCC4(C(=O)C)OC(=O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-3-[4-[4-(2-amino-2-carboxyethyl)phenyl]phenyl]propanoic acid](/img/structure/B13725166.png)
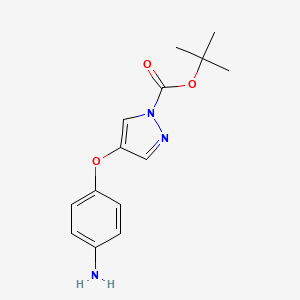
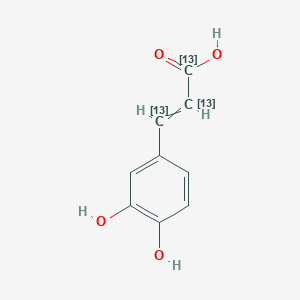
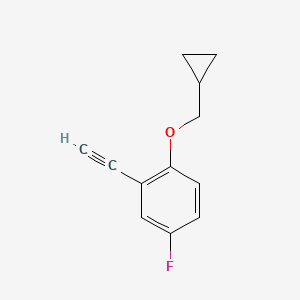
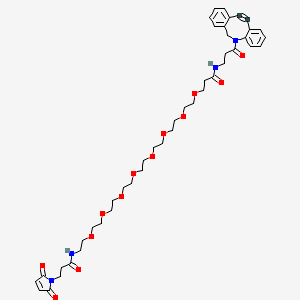
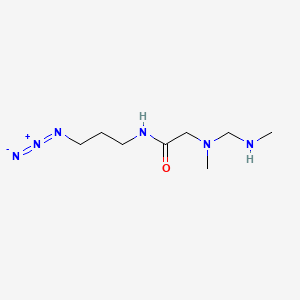
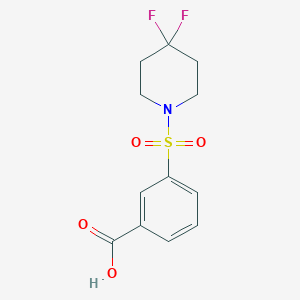
![4-[[5-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]morpholine](/img/structure/B13725210.png)
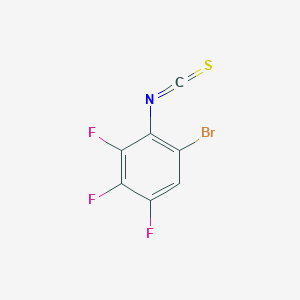
![2-Tert-butylspiro[indene-1,4'-piperidine]-1'-carboxylic acid](/img/structure/B13725227.png)
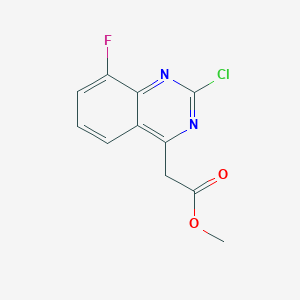
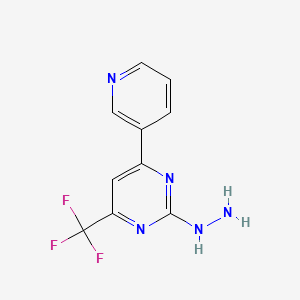
![[2-(3-Bromophenyl)-ethyl]-cyclobutylmethylmethylamine](/img/structure/B13725244.png)
